molecular formula C20H27N5O B6978344 N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine

N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine

Cat. No.: B6978344
M. Wt: 353.5 g/mol
InChI Key: VUXSQVRXUOZLHB-UHFFFAOYSA-N
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Description

N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-14-6-5-7-17-18(14)26-19(22-17)15-8-10-25(11-9-15)13-16-12-21-20(23(2)3)24(16)4/h5-7,12,15H,8-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXSQVRXUOZLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)C3CCN(CC3)CC4=CN=C(N4C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.

    Piperidine Derivative Synthesis: The piperidine ring is synthesized separately and then functionalized to introduce the benzoxazole moiety.

    Imidazole Ring Formation: The imidazole ring is formed through a cyclization reaction involving the appropriate precursors.

    Final Coupling: The final step involves coupling the piperidine-benzoxazole intermediate with the imidazole derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to amine derivatives. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole and imidazole derivatives, such as:

  • N,N-dimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine
  • N,N,1-trimethyl-5-[[4-(7-ethyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine

Uniqueness

N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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